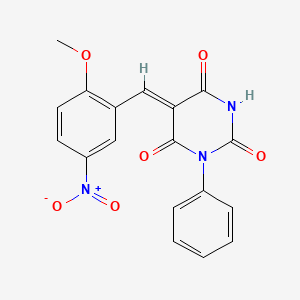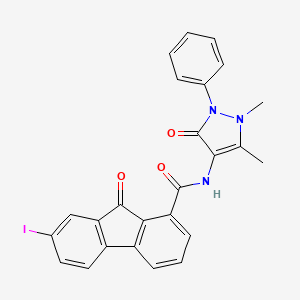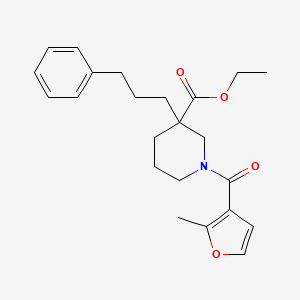![molecular formula C16H14ClN3O3S2 B6016351 N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(2-METHYL-5-NITROPHENYL)THIOUREA](/img/structure/B6016351.png)
N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(2-METHYL-5-NITROPHENYL)THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea is a complex organic compound that belongs to the class of thiourea derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea typically involves the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with 2-methyl-5-nitroaniline in the presence of a thiourea reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
作用机制
The mechanism of action of N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. Additionally, its ability to generate reactive oxygen species can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
- N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-iodophenyl)thiourea
- N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(4-methoxyphenyl)thiourea
- N-[5-Chloro-2-(methylsulfanyl)phenyl]acetamide
Uniqueness
N-[2-Chloro-5-(methylsulfanyl)benzoyl]-N’-(2-methyl-5-nitrophenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and methylsulfanyl groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar thiourea derivatives.
属性
IUPAC Name |
2-chloro-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-9-3-4-10(20(22)23)7-14(9)18-16(24)19-15(21)12-8-11(25-2)5-6-13(12)17/h3-8H,1-2H3,(H2,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEUKRPBMOFZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-ethoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6016285.png)
![N-benzyl-2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B6016291.png)
![3-(1-adamantyl)-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6016297.png)
![2-[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B6016304.png)
![N-[4-[(4-tert-butylphenyl)sulfonylamino]-2,5-dimethoxyphenyl]acetamide](/img/structure/B6016308.png)

![{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B6016331.png)
![Methyl 5-methyl-2-{[(1-phenylethyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B6016339.png)
![(5E)-2,3-bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one](/img/structure/B6016354.png)
![1,3-benzodioxol-5-yl{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6016360.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B6016370.png)
![(5Z)-1-(3,5-dimethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6016378.png)
